MFCD01942692
Description
Such compounds often exhibit distinct physicochemical properties, such as polarity, solubility, and bioactivity, which are influenced by their molecular structure and substituents. While specific data for MFCD01942692 is unavailable, the comparison below leverages structurally and functionally similar compounds from authoritative sources to outline key trends and differences .
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O6S/c1-3-36-28(33)25-22(18-10-8-17(2)9-11-18)16-38-27(25)30-26(32)19(15-29)14-20-12-13-24(37-20)21-6-4-5-7-23(21)31(34)35/h4-14,16H,3H2,1-2H3,(H,30,32)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFDLCSKHHKNTJ-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD01942692 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure of the compound through a series of chemical reactions.
Functional Group Addition: Subsequent steps involve the addition of various functional groups to the core structure, enhancing the compound’s properties.
Purification: The final step involves purifying the compound to obtain a high-purity product suitable for research and industrial applications.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, allowing for more efficient production and consistent quality.
Chemical Reactions Analysis
Types of Reactions
MFCD01942692 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
MFCD01942692 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the production of materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of MFCD01942692 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Halogen Influence : Brominated compounds (e.g., CAS 1046861-20-4 and 1761-61-1) exhibit lower TPSA and higher lipophilicity compared to chlorinated analogs, impacting membrane permeability and solubility .
Solubility : All three compounds show low aqueous solubility (Log S < -2), suggesting formulation challenges for oral bioavailability .
Comparative Analysis of Reaction Conditions:
Key Findings:
- Catalyst Efficiency : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) achieve high yields (>90%) in cross-coupling reactions, critical for halogenated intermediates .
- Green Chemistry : The use of ionic liquid catalysts (e.g., A-FGO) in CAS 1761-61-1 synthesis demonstrates improved sustainability and recyclability .
Implications:
- Low Toxicity : Absence of PAINS (pan-assay interference compounds) alerts suggests specificity in biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
